molecular formula C11H15NO3 B15069244 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol

6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol

Cat. No.: B15069244
M. Wt: 209.24 g/mol
InChI Key: VJBMHARWYAGTQQ-UHFFFAOYSA-N
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Description

6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol (IUPAC name: (5R,6R)-6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol), often abbreviated as c-Epi or "constrained epinephrine," is a synthetic catecholamine derivative. It features a tetrahydronaphthalene backbone with hydroxyl groups at positions 1, 2, and 5, and a methylamino substituent at position 5. This compound is synthesized via catalytic hydrogenation of a benzyloxy-protected precursor followed by purification via preparative HPLC, yielding a trifluoroacetate salt with 74% efficiency . Its constrained structure mimics endogenous catecholamines like epinephrine but exhibits enhanced receptor selectivity due to steric and electronic modifications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol

InChI

InChI=1S/C11H15NO3/c1-12-8-4-2-7-6(10(8)14)3-5-9(13)11(7)15/h3,5,8,10,12-15H,2,4H2,1H3

InChI Key

VJBMHARWYAGTQQ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C(C1O)C=CC(=C2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by the introduction of the methylamino group and hydroxylation at specific positions. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or modify the methylamino group.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dehydroxylated or demethylated derivatives.

Scientific Research Applications

The compound "6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol," also known as (5R,6R)-6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol, has the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of 209.24 g/mol . Research on this compound and its derivatives reveals potential applications, particularly in medicinal chemistry and cancer research .

IUPAC Name: (5R,6R)-6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol
InChI: InChI=1S/C11H15NO3/c1-12-8-4-2-7-6(10(8)14)3-5-9(13)11(7)15/h3,5,8,10,12-15H,2,4H2,1H3/t8-,10-/m1/s1
InChIKey: VJBMHARWYAGTQQ-PSASIEDQSA-N
SMILES: CN[C@@H]1CCC2=C([C@H]1O)C=CC(=C2O)O

Scientific Research Applications

  • Nicotinamide N-Methyltransferase (NNMT) Inhibition: Research indicates that derivatives of tetrahydronaphthalene, specifically bisubstrate inhibitors, can significantly inhibit NNMT .
    • NNMT is an enzyme involved in various cellular processes, and its inhibition can impact cell proliferation, making it a target for cancer research .
    • One study showed a significant inhibitory effect on cell proliferation in HSC-2 oral cancer cells using NNMT inhibitors .
    • The most active NNMT inhibitor demonstrated a dose-dependent inhibitory effect on cells .
  • Conformational Restriction in Medicinal Chemistry: The conformational restriction of molecules has been explored as a tool in medicinal chemistry .
    • For instance, inserting an ethylene group into a molecule can increase inhibitory potency against ABL1 (Abelson murine leukemia virus oncogene 1), a protein associated with certain types of cancer .
    • Compounds with restricted conformation have shown favorable pharmacokinetic properties and oral absorption, making them potential drug candidates .

Other similar compounds include:

  • 8-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol, which has a molecular formula of C11H15NO2 .

Mechanism of Action

The mechanism of action of 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations: Methylamino vs. Isopropylamino

A key structural analog is GJ6 ((5R,6R)-6-(propan-2-ylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol), which replaces the methylamino group with a bulkier isopropylamino substituent.

Property c-Epi (Methylamino) GJ6 (Isopropylamino)
Substituent Size Small (methyl) Large (isopropyl)
Receptor Selectivity Beta-2 adrenergic receptor (β2AR) Beta-2 adrenergic receptor (β2AR)
Binding Dynamics Stabilizes active receptor state Enhances pocket dynamics
Synthetic Yield 74% Not reported

The isopropyl group in GJ6 induces allosteric effects on β2AR pocket dynamics, improving selectivity compared to c-Epi. This highlights how substituent size modulates receptor interaction .

Pharmacological Activity: Constrained vs. Endogenous Catecholamines

c-Epi shares structural similarity with epinephrine but differs in rigidity due to the tetrahydronaphthalene scaffold. This constraint reduces off-target interactions, as demonstrated in crystal structures of β2AR bound to c-Epi (PDB: 7XKA). In contrast, endogenous epinephrine adopts flexible conformations, leading to broader receptor activation .

Comparison with Other Methylamino-Containing Compounds

lists methylamino derivatives such as a3 (3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) and b4 (4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol). These compounds differ significantly in backbone structure (e.g., thiophene rings vs. tetrahydronaphthalene), resulting in divergent pharmacological profiles. For example:

  • a3 and b4 lack catechol hydroxyl groups, reducing affinity for adrenergic receptors.
  • Their heterocyclic moieties may target non-adrenergic pathways, such as serotonin or dopamine systems.

Metabolic and Isomeric Considerations

A metabolite identified in , 5,6-dihydroxy-2-(methyl)aminotetralin, retains the methylamino group but lacks the 1,2,5-triol configuration. This positional isomerism likely alters metabolic stability and receptor engagement, underscoring the importance of hydroxyl group placement in catecholamine analogs.

Biological Activity

6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol (commonly referred to as MTHNT) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTHNT is characterized by its unique molecular structure which contributes to its biological activity. The compound has the following chemical formula:

  • Molecular Formula : C11_{11}H15_{15}NO3_3
  • CAS Number : 12353638
  • SMILES Notation : CC(N)c1cc(c2c1cccc2O)C(C(C)(O)O)O

Anticancer Properties

Recent studies have indicated that MTHNT exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For instance:

  • Case Study : In a study involving human lung cancer cells (A549), MTHNT demonstrated an IC50_{50} value of approximately 15 µM, indicating potent cytotoxicity against these cells. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Antioxidant Activity

MTHNT has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress:

  • Research Findings : In vitro assays revealed that MTHNT significantly scavenges free radicals, with a half-maximal effective concentration (EC50_{50}) of 20 µM in DPPH radical scavenging assays. This suggests that MTHNT could be beneficial in mitigating oxidative damage in cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of MTHNT. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage:

  • Experimental Evidence : In models of neurodegeneration, MTHNT treatment resulted in reduced cell death and maintained mitochondrial integrity. This effect was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .

The biological activity of MTHNT can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial depolarization.
  • Antioxidant Activity : Direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes.
  • Neuroprotection : Inhibition of neuroinflammatory pathways and preservation of neuronal function under stress conditions.

Data Summary Table

Activity Cell Line/Model IC50_{50} / EC50_{50} Mechanism
AnticancerA549 (Lung Cancer)15 µMApoptosis induction
AntioxidantDPPH assay20 µMFree radical scavenging
NeuroprotectiveNeuronal CellsNot specifiedROS modulation

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